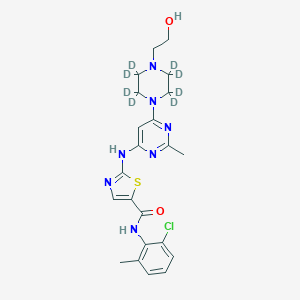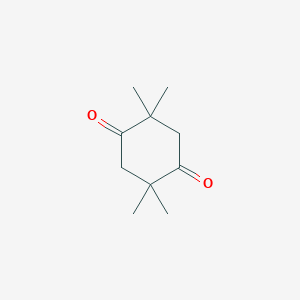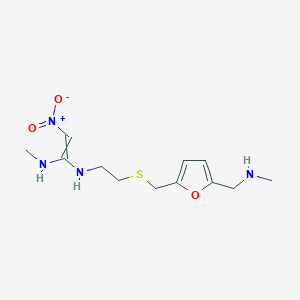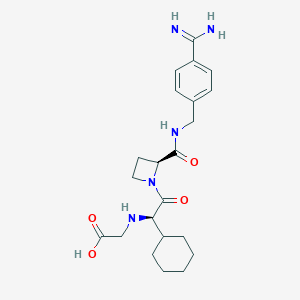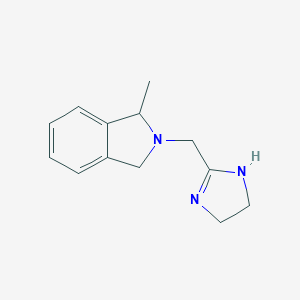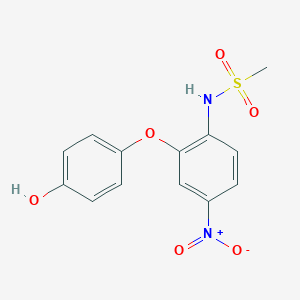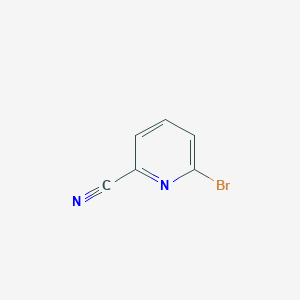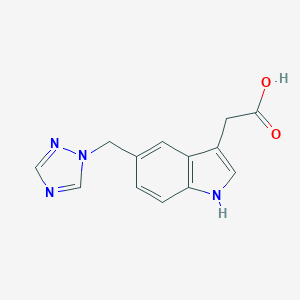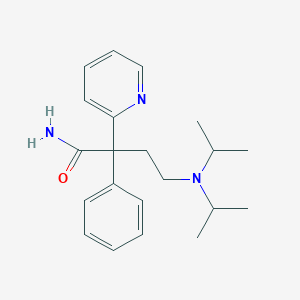
1-Boc-4-methylpiperazine
Overview
Description
1-Boc-4-methylpiperazine is a derivative of piperazine, a heterocyclic organic compound. The term “Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The compound is characterized by the presence of a methyl group at the fourth position of the piperazine ring and a Boc group attached to one of the nitrogen atoms. This compound is widely used in medicinal chemistry and organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
1-Boc-4-methylpiperazine, also known as Tert-butyl 4-methylpiperazine-1-carboxylate, is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of these compounds are often the inhibitory GABA (γ-aminobutyric acid) receptors .
Mode of Action
The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA receptors .
Biochemical Pathways
The interaction of piperazine derivatives with GABA receptors affects the neurotransmission pathways in the nervous system . By acting as an agonist at these receptors, these compounds can alter the balance of neurotransmitters, leading to various downstream effects such as muscle relaxation and sedation .
Pharmacokinetics
The pharmacokinetic properties of piperazine derivatives can vary widely depending on their specific chemical structure . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The molecular and cellular effects of piperazine derivatives’ action can include changes in neurotransmitter levels, alterations in neuronal firing patterns, and effects on muscle contraction . These changes can lead to the observed pharmacological effects of these compounds, such as their antiparasitic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperazine derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual variations in metabolism and excretion can also influence the compound’s efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, to which this compound belongs, interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction Reactions: The methyl group at the fourth position can be oxidized to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form N-aryl piperazines.
Common Reagents and Conditions:
Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.
Major Products Formed:
Substitution Reactions: Deprotected piperazine derivatives.
Oxidation Reactions: Alcohols or ketones at the fourth position.
Coupling Reactions: N-aryl piperazines.
Scientific Research Applications
1-Boc-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the design of drug candidates for various therapeutic areas, such as oncology and neurology.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-Boc-piperazine: Lacks the methyl group at the fourth position, making it less sterically hindered.
4-methylpiperazine: Does not have the Boc protecting group, making it more reactive but less stable.
1-Boc-3-methylpiperazine: The methyl group is at the third position, leading to different steric and electronic properties.
Uniqueness: 1-Boc-4-methylpiperazine is unique due to the combination of the Boc protecting group and the methyl substitution at the fourth position. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464713 | |
| Record name | 1-Boc-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53788-49-1 | |
| Record name | 1-Boc-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the conformational flexibility observed in the 1-Boc-4-methylpiperazine group within the studied compound?
A1: The research paper describes the crystal structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains the this compound group. The study reveals that the piperazine ring within this group adopts a chair conformation. Interestingly, the tert-butyl 4-methylpiperazine-1-carboxylate group exhibits disorder over two sets of sites in one of the two independent molecules present in the asymmetric unit []. This conformational flexibility could be significant for potential interactions with biological targets, as it might allow the molecule to adapt to binding sites with varying shapes and properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

